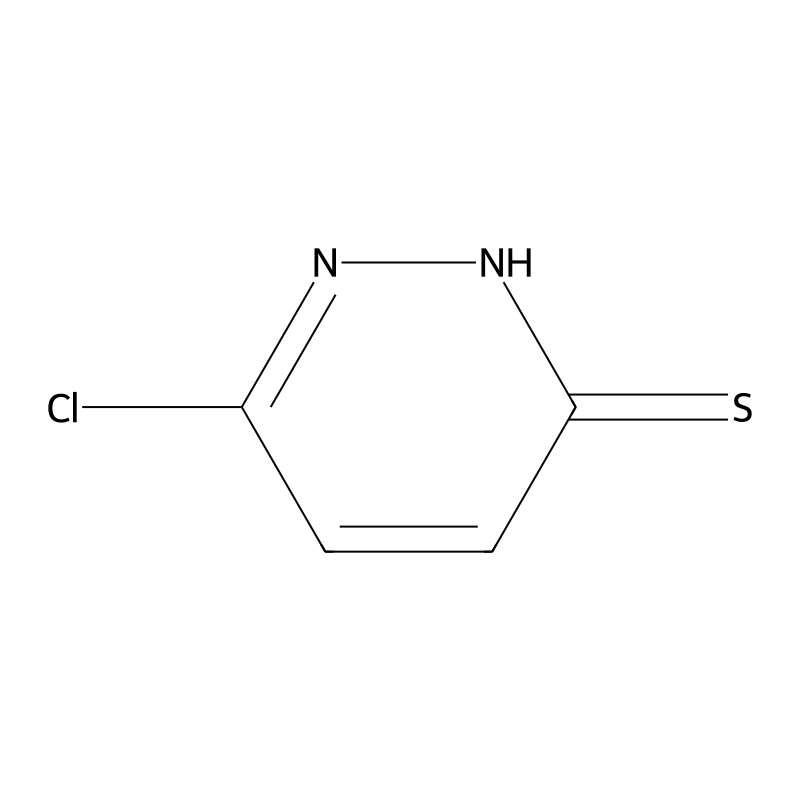

6-Chloropyridazine-3-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antiplatelet Activity:

6-Chloropyridazine-3-thiol (6-CpT) is primarily studied for its potential as an antiplatelet agent. It has been shown to be a potent inhibitor of platelet aggregation, the process by which platelets clump together to form clots []. 6-CpT acts by binding to the active site of the enzyme ADP-dependent P2Y12 receptor, thereby blocking the conversion of adenosine diphosphate (ADP) to thromboxane A2, a crucial step in platelet activation []. This mechanism makes 6-CpT a potential therapeutic option for preventing and treating thrombotic disorders such as heart attack and stroke.

Other Potential Applications:

Beyond its antiplatelet activity, 6-CpT exhibits diverse biological effects with potential research applications. Studies suggest it may possess:

- Anticancer properties: 6-CpT has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death) [, ]. Further research is needed to explore its potential as an anticancer agent.

- Antimicrobial activity: Studies indicate 6-CpT exhibits antibacterial and antifungal activity against various pathogens []. This opens avenues for exploring its potential as a novel antimicrobial agent.

6-Chloropyridazine-3-thiol is a heterocyclic compound characterized by the presence of a thiol group (-SH) attached to a chlorinated pyridazine ring. Its chemical formula is CHClNS, and it features a chlorine atom at the 6-position of the pyridazine ring, with the thiol group located at the 3-position. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.

- Nucleophilic Substitution Reactions: The thiol group can act as a nucleophile in S2 reactions, reacting with alkyl halides to form thioethers.

- Oxidation Reactions: Thiols can be oxidized to form disulfides, which are significant in biological systems for stabilizing protein structures.

- Dimerization: Under certain conditions, thiols can dimerize to form disulfides, which are relevant in various biochemical processes .

The biological activity of 6-Chloropyridazine-3-thiol is still under investigation, but compounds with similar structures have been noted for their potential pharmacological effects. Thiols are known to exhibit antioxidant properties and may play roles in cellular signaling. Additionally, derivatives of pyridazines have shown antimicrobial and anti-inflammatory activities, suggesting that 6-Chloropyridazine-3-thiol might possess similar biological properties.

The synthesis of 6-Chloropyridazine-3-thiol typically involves:

- Starting Material: 3,6-Dichloropyridazine.

- Reagent: Thiourea.

- Reaction Conditions: The reaction generally requires heating under acidic or basic conditions to facilitate the substitution of one chlorine atom with the thiol group.

text3,6-Dichloropyridazine + Thiourea → 6-Chloropyridazine-3-thiol + HCl

This method highlights the utility of thiourea as a sulfur source in synthesizing thiols from chlorinated heterocycles .

6-Chloropyridazine-3-thiol has potential applications in:

- Medicinal Chemistry: As a lead compound for developing new pharmaceuticals due to its possible biological activities.

- Organic Synthesis: As an intermediate in synthesizing more complex molecules or functionalized compounds.

- Agricultural Chemistry: Potential use in developing agrochemicals or pesticides due to its heterocyclic nature.

Several compounds share structural features with 6-Chloropyridazine-3-thiol. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Pyridine-2-thiol | Contains a thiol group on pyridine | Antimicrobial properties | Lacks chlorination; different ring structure |

| 5-Chloropyridine-2-thiol | Chlorinated pyridine with a thiol group | Antioxidant effects | Different position of chlorine and sulfur |

| 3-Mercaptopyridine | Thiol group on pyridine without chlorine | Antioxidant properties | No halogen substituent; simpler structure |

These comparisons underscore how 6-Chloropyridazine-3-thiol's unique chlorination and thiol positioning may confer distinct chemical behaviors and biological activities compared to similar compounds .